2,4,6-Tribromoanisole - 607-99-8

2,4,6-Tribromoanisole

Catalog Number: EVT-295663
CAS Number: 607-99-8
Molecular Formula: C7H5Br3O
Molecular Weight: 344.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4,6-Tribromoanisole (2,4,6-TBA) is a halogenated aromatic compound primarily recognized for its potent, musty odor. It is a naturally occurring compound often produced as a fungal metabolite, specifically from the methylation of 2,4,6-tribromophenol (2,4,6-TBP) by various microorganisms. [, , , , , ] 2,4,6-TBA is commonly found as a contaminant in a variety of products and environments, including:

  • Wine and Alcoholic Beverages: 2,4,6-TBA is a major contributor to "cork taint," an undesirable musty off-flavor in wines and other alcoholic beverages. [, , , , , , , , , , ]
  • Food Products: 2,4,6-TBA has been detected in food products like packaged food [], prawns [], and calcium caseinate [], leading to undesirable musty flavors.
  • Water: 2,4,6-TBA can be found in drinking water, contributing to unpleasant earthy-musty odors, often originating from contaminated source water or disinfection byproducts. [, , , , ]
  • Packaging Materials: Packaging materials, particularly those containing wood or cork, can harbor 2,4,6-TBA, leading to the tainting of stored products. [, , , ]
  • Environmental Samples: Studies have detected 2,4,6-TBA in various environmental matrices, including air and seawater, suggesting its potential for long-range transport and implications for atmospheric chemistry. [, , , ]
Synthesis Analysis

While 2,4,6-TBA is often generated through microbial activity, it can be synthesized chemically. A common method involves the reaction of 2,4,6-tribromophenol (2,4,6-TBP) with dimethyl sulfate in the presence of a base, such as sodium hydroxide. This O-methylation reaction converts the phenolic hydroxyl group of 2,4,6-TBP to a methoxy group, forming 2,4,6-TBA. [, , ]

Molecular Structure Analysis

2,4,6-Tribromoanisole consists of a benzene ring substituted with three bromine atoms at the 2, 4, and 6 positions and a methoxy group (-OCH3) at the 1 position. The molecular formula of 2,4,6-TBA is C7H5Br3O. The presence of bulky bromine atoms and their specific arrangement on the benzene ring influence the molecule's steric properties and interactions with biological targets. [, , ]

Mechanism of Action

Research suggests that 2,4,6-TBA exerts its potent sensory effect not simply by possessing an inherently unpleasant odor, but by directly impacting olfactory signal transduction. Studies using olfactory receptor cells indicate that 2,4,6-TBA, even at extremely low concentrations, can inhibit cyclic nucleotide-gated channels crucial for odorant signal transmission. [] This inhibition is thought to be mediated by the compound's lipophilicity, allowing it to partition into the lipid bilayer of plasma membranes and disrupt channel function. []

Furthermore, computational studies suggest that 2,4,6-TBA can interact with specific olfactory receptors (ORs), potentially competing with other odorant molecules for binding sites. [] This competitive binding may explain its ability to mask or alter the perception of other aromas, contributing to the overall sensory impact of 2,4,6-TBA contamination.

Physical and Chemical Properties Analysis
  • Appearance: 2,4,6-TBA is a colorless to pale yellow crystalline solid. []
  • Odor: It possesses a strong, characteristic "musty" or "corked" odor, detectable even at extremely low concentrations. [, , , , ]
  • Solubility: 2,4,6-TBA has low solubility in water but exhibits good solubility in organic solvents like methanol and hexane. [, , , ]
  • Volatility: It is a volatile compound, as evidenced by its ability to partition into the headspace above contaminated materials and its detection in air samples. [, , , ]
  • Stability: 2,4,6-TBA is relatively stable under typical environmental conditions but can undergo degradation or transformation through processes such as biodegradation or photolysis. []
Applications
  • Sensory Analysis and Flavor Chemistry: 2,4,6-TBA serves as a crucial reference standard in sensory analysis for identifying and quantifying "cork taint" in wines and other beverages. [, , , , , , , ] Its extremely low odor threshold makes it a valuable tool for studying odor perception and the impact of trace contaminants on flavor profiles.
  • Food Science and Quality Control: The presence of 2,4,6-TBA is a significant quality control concern in the food and beverage industry. [, , ] Analytical methods, such as those using gas chromatography-mass spectrometry (GC-MS), have been developed and refined to detect and quantify 2,4,6-TBA at trace levels in various matrices. [, , , , , , , , , , , , , , , ] These methods are essential for identifying contamination sources, monitoring product quality, and implementing preventative measures.
  • Environmental Monitoring: Detecting 2,4,6-TBA in environmental samples like air and water provides insights into its sources, transport pathways, and potential ecological impacts. [, , ] Understanding its fate and behavior in the environment is crucial for developing effective mitigation strategies and assessing its overall environmental risk.
  • Olfactory Research: The unique mechanism of action of 2,4,6-TBA, directly inhibiting olfactory transduction channels, makes it a valuable tool in olfactory research. [] Studies utilizing 2,4,6-TBA can help elucidate the complex mechanisms of odor perception, signal transduction pathways in olfactory receptor cells, and the potential impact of environmental contaminants on olfactory function.
  • Material Science: Research on materials used in packaging and storage, particularly those susceptible to 2,4,6-TBA contamination (e.g., cork, wood), focuses on developing treatments and alternatives to prevent taint formation. [, , , , , ] This includes exploring new materials, surface treatments, and storage practices to minimize the risk of 2,4,6-TBA contamination.
Future Directions
  • Understanding Olfactory Interactions: Further research is needed to fully elucidate the interactions between 2,4,6-TBA and specific olfactory receptors. [] Identifying the precise binding sites and molecular mechanisms of channel inhibition will provide valuable insights into olfactory perception and potentially lead to strategies for mitigating its sensory impact.
  • Microbial Ecology and Bioremediation: Investigating the microbial communities involved in 2,4,6-TBA production and degradation could lead to the development of targeted bioremediation strategies to control its formation in contaminated environments. [, ] This may involve engineering microbial consortia capable of degrading 2,4,6-TBA and its precursors, offering a sustainable approach to contamination control.
  • Environmental Fate and Transport: Further research on the environmental fate, transport, and persistence of 2,4,6-TBA is crucial for assessing its long-term ecological risks. [, , ] This includes studying its degradation pathways, atmospheric transport patterns, and potential for bioaccumulation in food webs.
  • Development of Mitigation Strategies: Continued efforts are needed to develop effective and sustainable strategies for preventing and remediating 2,4,6-TBA contamination in various settings. This may involve innovative packaging materials, improved storage practices, and the development of novel adsorbent materials capable of selectively removing 2,4,6-TBA from contaminated products. [, ]

2,4,6-Tribromophenol

  • Compound Description: 2,4,6-Tribromophenol is a brominated phenolic compound often used as a fungicide and wood preservative. It is a precursor to 2,4,6-tribromoanisole. [, , , , ]
  • Relevance: 2,4,6-Tribromophenol is the direct precursor to 2,4,6-tribromoanisole. Fungi can convert 2,4,6-tribromophenol to 2,4,6-tribromoanisole through a process called O-methylation. This metabolic pathway is frequently implicated in the contamination of various materials like cork, wood, and food products with 2,4,6-tribromoanisole, ultimately leading to undesirable musty odors. [, , , , ]

2,4,6-Trichloroanisole (TCA)

  • Compound Description: 2,4,6-Trichloroanisole is a chlorinated anisole derivative recognized as a primary contributor to cork taint, imparting a musty-moldy off-odor in wines and other beverages. [, , , , , , , , , , ]
  • Relevance: Like 2,4,6-tribromoanisole, 2,4,6-trichloroanisole (TCA) is a haloanisole known to cause musty-moldy off-flavors, particularly in wines. Both compounds share a similar structure, with chlorine atoms in TCA replacing the bromine atoms found in 2,4,6-tribromoanisole. They are frequently analyzed together in studies investigating cork taint and other off-flavor issues. [, , , , , , , , , , ]

2,3,4,6-Tetrachloroanisole (TeCA)

  • Compound Description: 2,3,4,6-Tetrachloroanisole (TeCA) is another haloanisole known to contribute to cork taint, often found alongside TCA. [, , , , , ]
  • Relevance: Like 2,4,6-tribromoanisole, 2,3,4,6-Tetrachloroanisole (TeCA) belongs to the haloanisole family and contributes to the musty off-odors associated with cork taint. Their frequent co-occurrence in contaminated materials makes them relevant in understanding the sources and mechanisms of haloanisole formation. [, , , , , ]

Pentachloroanisole (PCA)

  • Compound Description: Pentachloroanisole (PCA) is a highly chlorinated anisole derivative, also implicated in contributing to cork taint and musty off-flavors. [, , , , ]
  • Relevance: Pentachloroanisole (PCA), similar to 2,4,6-tribromoanisole, is a haloanisole known to impart musty off-flavors. Despite having a higher chlorine content, its presence in studies concerning off-flavors in cork and other materials underscores the broader issue of haloanisole contamination and its impact on sensory quality. [, , , , ]

2,4-Dibromoanisole (DBA)

  • Compound Description: 2,4-Dibromoanisole (DBA) is a brominated anisole derivative found in the marine environment, primarily originating from the methylation of bromophenols produced by marine algae. [, ]
  • Relevance: 2,4-Dibromoanisole (DBA), similar to 2,4,6-tribromoanisole, is a brominated anisole. While 2,4,6-tribromoanisole is often associated with cork taint, the presence of 2,4-dibromoanisole in marine environments highlights the natural occurrence of brominated compounds and their potential role in ecological processes. [, ]

2,4,6-Trichlorophenol (TCP)

  • Compound Description: 2,4,6-Trichlorophenol is a chlorinated phenol often used as a fungicide, wood preservative, and intermediate in the production of other chemicals. It is a potential precursor to 2,4,6-trichloroanisole. [, , ]
  • Relevance: 2,4,6-Trichlorophenol is the chlorinated analog of 2,4,6-tribromophenol and is similarly recognized as a precursor to the off-flavor compound 2,4,6-trichloroanisole. This relationship emphasizes the common mechanisms of haloanisole formation from their corresponding halophenol precursors. [, , ]

Properties

CAS Number

607-99-8

Product Name

2,4,6-Tribromoanisole

IUPAC Name

1,3,5-tribromo-2-methoxybenzene

Molecular Formula

C7H5Br3O

Molecular Weight

344.83 g/mol

InChI

InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

InChI Key

YXTRCOAFNXQTKL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Br)Br)Br

Solubility

Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride
In water, 1.85 mg/L at 25 °C (est)

Synonyms

1,3,5-Tribromo-2-methoxybenzene; 1-Methoxy-2,4,6-tribromobenzene; Methyl 2,4,6-Tribromophenyl Ether; NSC 2218;

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)Br

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